molecular formula C12H12ClF3N2O2 B1351145 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 337919-65-0

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1351145
CAS No.: 337919-65-0
M. Wt: 308.68 g/mol
InChI Key: GBLCZMUANRHJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked to a piperidine-4-carboxylic acid moiety. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-17-10(9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLCZMUANRHJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382370
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337919-65-0
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyridine Intermediate

  • Selective halogenation and trifluoromethylation : The 3-chloro-5-(trifluoromethyl)pyridine intermediate can be prepared by electrophilic substitution reactions on pyridine derivatives or by using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent under controlled conditions to install the trifluoromethyl group at the 5-position, followed by chlorination at the 3-position.

Coupling with Piperidine

  • The pyridine intermediate is reacted with a piperidine derivative, typically 4-piperidinol or 4-piperidinecarboxylate esters, under nucleophilic substitution conditions.
  • Coupling agents or catalysts such as 1,1′-thiocarbonyldiimidazole have been used in related analogues to facilitate amide or thiourea bond formation, indicating potential utility in coupling steps for this compound class.
  • The reaction conditions are optimized to maintain the integrity of the trifluoromethyl and chloro substituents.

Introduction of the Carboxylic Acid Group

  • The carboxylic acid group at the 4-position of the piperidine ring can be introduced by oxidation of the corresponding alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate, chromium-based reagents, or via catalytic oxidation methods.
  • Alternatively, carboxylation reactions using carbon dioxide under basic conditions can be employed to install the carboxylic acid functionality directly on the piperidine ring.

Purification and Characterization

  • The final compound is purified by standard chromatographic techniques.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Comparative Data Table of Preparation Parameters

Step Method/Agent Conditions Notes
Pyridine ring substitution Electrophilic trifluoromethylation Controlled temperature, inert atmosphere Use of trifluoromethyl iodide or equivalents
Chlorination Selective halogenation Mild chlorinating agents Ensures substitution at 3-position
Piperidine coupling Nucleophilic substitution or amination Use of coupling agents (e.g., 1,1′-thiocarbonyldiimidazole) Preserves sensitive groups
Carboxylic acid introduction Oxidation (e.g., KMnO4, CrO3) or carboxylation Reflux or catalytic conditions Choice depends on precursor functionality
Purification Chromatography Silica gel or preparative HPLC Ensures high purity

Research Findings and Optimization Notes

  • The presence of trifluoromethyl and chloro groups enhances the compound’s lipophilicity and metabolic stability, which necessitates mild reaction conditions to avoid dehalogenation or defluorination.
  • Multi-step synthesis requires careful control of reaction parameters to maximize yield and selectivity.
  • Analogous compounds synthesized using 1,1′-thiocarbonyldiimidazole-assisted coupling demonstrate efficient formation of heterocyclic amine linkages, suggesting this reagent’s utility in the preparation of the target compound.
  • Oxidation methods for carboxylic acid introduction must be chosen to avoid over-oxidation or degradation of the heterocyclic system.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example :
Reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester.

Reaction Type Conditions Reagents Product
EsterificationAcid catalysis, 60°C, 6 hrsMethanol, H₂SO₄Methyl 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Key Observations :

  • Yields >80% under anhydrous conditions.

  • The trifluoromethyl group remains stable during reaction .

Amidation Reactions

The carboxylic acid forms amides with primary/secondary amines, often using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).

Example :
Reaction with 4-methoxypyridin-2-amine in the presence of 1,1'-thiocarbonyldiimidazole produces a thioamide derivative with antibacterial properties .

Reaction Type Conditions Reagents Product
Amidation40°C, DCM, 24 hrs1,1'-Thiocarbonyldiimidazole, amine4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Key Findings :

  • Coupling efficiency depends on the steric bulk of the amine .

  • Products show submicromolar inhibition of bacterial Sfp-PPTase enzymes .

Decarboxylation

Under thermal conditions (>200°C), the compound undergoes decarboxylation to form 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine.

Conditions :

  • Temperature: 220°C

  • Solvent: None (neat)

  • Byproduct: CO₂

Applications :

  • Simplifies the piperidine scaffold for further functionalization.

Nucleophilic Substitution

The chloro group on the pyridine ring participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols).

Example :
Reaction with piperazine in DMF at 100°C replaces the chlorine atom with a piperazine moiety .

Reaction Type Conditions Reagents Product
Nucleophilic SubstitutionDMF, 100°C, 12 hrsPiperazine1-[3-Piperazino-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Notes :

  • Reaction rates depend on electron-withdrawing effects of the trifluoromethyl group.

Metal-Catalyzed Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids.

Example :
Palladium-catalyzed coupling with phenylboronic acid introduces a phenyl group at the 5-position.

Reaction Type Conditions Catalyst Product
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°CPd(PPh₃)₄1-[3-Chloro-5-phenyl-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Key Insight :

  • The trifluoromethyl group stabilizes the transition state, enhancing reaction efficiency.

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, KOH), improving water solubility for biological testing.

Example :
Reaction with sodium hydroxide yields the sodium salt.

Reaction Type Conditions Base Product
Salt FormationRT, aqueous ethanolNaOHSodium 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Comparative Reactivity of Functional Groups

Functional Group Reactivity Preferred Reactions
Carboxylic acid (-COOH)HighEsterification, Amidation, Decarboxylation
Chloropyridine (-Cl)ModerateNucleophilic Substitution, Coupling
Trifluoromethyl (-CF₃)Low (electron-withdrawing)Stabilizes aromatic system

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group and chlorinated pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Avatrombopag (C29H34Cl2N6O3S2)

  • Key Differences : Incorporates a thiazole ring, chlorothiophene, and cyclohexylpiperazine substituents.
  • Application : Clinically approved for thrombocytopenia .
  • Molecular Weight : 765.73 g/mol (including maleate salt) .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid (CAS RN 406476-31-1)

  • Key Differences : Trifluoromethyl group at pyridine position 5 instead of 3.
  • Molecular Formula : C12H13F3N2O2.
  • Properties : Simpler structure; melting point 162–164°C .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS 1315367-73-7)

  • Key Differences : Replaces piperidine with a pyrazole ring; adds difluoromethyl and methyl groups.
  • Molecular Weight : 355.65 g/mol .

Methylamide Derivative (CAS 1311279-19-2)

  • Key Differences : Carboxylic acid replaced with methylamide (–CONHCH3).
  • Molecular Formula : C14H17ClF3N3O.
  • Application : Investigated for medicinal chemistry applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents/Features Application/Notes
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid C12H10ClF3N2O2* 306.67 Not specified Pyridine-Cl, CF3; piperidine-COOH Intermediate/pharmacological potential
Avatrombopag C29H34Cl2N6O3S2 765.73 (with maleate) 570406-98-3 Thiazole, chlorothiophene, cyclohexylpiperazine Thrombocytopenia treatment
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C12H13F3N2O2 274.23 406476-31-1 Pyridine-CF3 at position 5 Reagent/chemical intermediate
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid C12H7ClF5N3O2 355.65 1315367-73-7 Pyrazole core; difluoromethyl, methyl groups Research compound
Methylamide derivative C14H17ClF3N3O 335.75 1311279-19-2 Piperidine-CONHCH3 Medicinal chemistry studies

*Assumed based on analogous structures in and .

Research Findings and Implications

  • Bioisosteric Replacements : Substituting piperidine with pyrazole (e.g., ) or modifying functional groups (e.g., carboxylic acid to methylamide) alters bioavailability and target binding, highlighting structure-activity relationship (SAR) flexibility .
  • Industrial Relevance : Simplified analogues like CAS 406476-31-1 are synthesized as intermediates for agrochemicals or pharmaceuticals, emphasizing cost-effective routes .
  • Pharmacological Potential: The trifluoromethylpyridine moiety is prevalent in drugs (e.g., avatrombopag), suggesting the target compound could be optimized for therapeutic use .

Notes on Contradictions and Limitations

  • CAS Registry Variations : Similar structures (e.g., trifluoromethyl position differences in vs. 12) necessitate careful verification during synthesis.
  • Data Gaps: Limited biological data for the target compound require further studies to elucidate its mechanisms and applications.

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS Number: 337919-65-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety and a trifluoromethyl group, which enhances its biological activity. The molecular formula is C12H12ClF3N2O2C_{12}H_{12}ClF_3N_2O_2 with a molecular weight of approximately 308.68 g/mol.

PropertyValue
Molecular FormulaC12H12ClF3N2O2C_{12}H_{12}ClF_3N_2O_2
Molecular Weight308.68 g/mol
CAS Number337919-65-0
Melting PointNot specified

Research indicates that the trifluoromethyl group significantly influences the compound's interaction with biological targets, enhancing potency against various enzymes and receptors. For instance, compounds containing trifluoromethyl groups have been shown to improve binding affinity due to their electronic properties, which can stabilize interactions with target proteins .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of piperidine compounds, including those similar to this compound. The results indicated that modifications in the structure could lead to improved activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL for active derivatives .

Case Studies

  • Antimalarial Research : In a study focused on antimalarial therapies, derivatives of piperidine were tested for their ability to inhibit PfATP4, an essential enzyme in the malaria parasite. The incorporation of heterocyclic systems in the scaffold showed a balance between potency and metabolic stability, suggesting that similar structural features in this compound could yield effective antimalarial agents .
  • CNS Activity : Another study explored the effects of piperidine derivatives on central nervous system (CNS) targets. The findings indicated that certain modifications could enhance neuroprotective effects, potentially making this compound relevant in treating neurodegenerative diseases .

Research Findings

Recent evaluations highlighted the following key points regarding the biological activity of this compound:

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AntimalarialInhibits PfATP4 with promising efficacy
CNS EffectsPotential neuroprotective properties identified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, and what catalytic systems are optimal?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach is the condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with piperidine-4-carboxylic acid derivatives, followed by cyclization. Catalysts such as palladium (e.g., Pd(OAc)₂) or copper-based systems are often employed for cross-coupling steps. Solvents like dimethylformamide (DMF) or toluene are used under reflux conditions (80–120°C). For example, a related piperidine-carboxylic acid derivative was synthesized using a palladium-catalyzed Buchwald-Hartwig amination (60% yield) .
  • Key Considerations : Optimize reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of aldehyde to amine) to minimize byproducts. Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., trifluoromethyl at C5 of pyridine, piperidine ring conformation).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~349.7 g/mol based on C₁₂H₁₁ClF₃N₂O₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Pharmacophore Development : The trifluoromethyl-pyridine moiety enhances metabolic stability and binding affinity to kinases or GPCRs. For example, analogous compounds have been explored as inhibitors of inflammatory enzymes (e.g., COX-2) .
  • Prodrug Design : The carboxylic acid group allows derivatization into esters or amides for improved bioavailability. A related compound, 1-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide, showed enhanced CNS penetration in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers or stereoisomers of this compound?

  • Methodology :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to isolate enantiomers. Compare IC₅₀ values in target assays (e.g., enzyme inhibition).
  • X-ray Crystallography : Resolve crystal structures of active vs. inactive isomers to identify steric or electronic discrepancies. For example, a stereoisomer of a related piperidine-carboxylic acid exhibited a 10-fold difference in potency due to altered hydrogen bonding .
    • Case Study : In a kinase inhibition assay, the (R)-enantiomer showed 90% inhibition at 1 μM, while the (S)-enantiomer was inactive, highlighting the need for rigorous stereochemical analysis .

Q. What strategies optimize the yield of the trifluoromethylpyridine intermediate during scale-up synthesis?

  • Methodology :

  • Catalyst Screening : Test Pd/XPhos or CuI/1,10-phenanthroline systems for trifluoromethylation. A study achieved 85% yield using Pd(OAc)₂ with XPhos in dioxane at 100°C .
  • Process Optimization : Use flow chemistry for exothermic steps (e.g., Cl/CF₃ substitution) to improve safety and consistency. A continuous-flow reactor reduced reaction time from 24 hours to 4 hours for a similar compound .
    • Data Table :
Catalyst SystemSolventTemp (°C)Yield (%)
Pd(OAc)₂/XPhosDioxane10085
CuI/PhenanthrolineDMF12072

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Perform Gaussian09 simulations to map electron density (e.g., Fukui indices) at C2 and C6 of the pyridine ring. The CF₃ group withdraws electrons, making C6 more electrophilic.
  • Experimental Validation : React with nucleophiles (e.g., NaN₃ or amines) under varying conditions. For example, C6 amination proceeded with 75% yield using K₂CO₃ in DMF at 80°C, while C2 remained inert .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

  • Root Cause : Variations in pH (the carboxylic acid group has pKa ~3.5) and counterion choice (e.g., sodium vs. potassium salts).
  • Resolution :

  • Solubility Testing : Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5). A study found solubility increased from 0.5 mg/mL (pH 7.4) to 12 mg/mL (pH 4.5) due to protonation .
  • Counterion Screening : Replace Na⁺ with lysine or tromethamine to improve solubility in neutral buffers .

Structural and Functional Insights

  • Key Structural Features :

    Functional GroupRole
    Trifluoromethyl (CF₃)Enhances lipophilicity and metabolic stability
    Piperidine-4-carboxylic acidFacilitates salt formation and derivatization
    ChloropyridineDirects electrophilic substitution to C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.